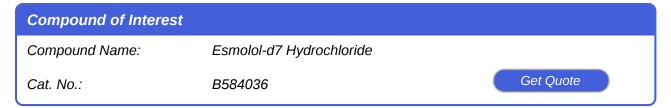


Esmolol-d7 Hydrochloride: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Esmolol-d7 hydrochloride**, a deuterated analog of the short-acting $\beta1$ -adrenergic receptor antagonist, Esmolol. This document details the analytical specifications, experimental protocols for quality control, and the underlying mechanism of action, serving as a vital resource for its application in research and drug development. **Esmolol-d7 hydrochloride** is primarily utilized as an internal standard for the quantitative analysis of Esmolol in biological matrices by mass spectrometry.

Certificate of Analysis: Representative Data

While a batch-specific Certificate of Analysis is unique to each manufactured lot, the following table summarizes the typical quality specifications for **Esmolol-d7 hydrochloride** based on data from various suppliers.



Test	Specification	Method
Identity		
Appearance	White to off-white solid	Visual
Infrared Spectrum	Conforms to structure	USP <197>
Mass Spectrum	Conforms to structure	Mass Spectrometry
¹ H-NMR Spectrum	Conforms to structure	NMR Spectroscopy
Purity		
Purity by HPLC	≥98%	HPLC
Deuterated Forms (d1-d7)	≥99%	Mass Spectrometry
Physical Properties		
Molecular Formula	C16H18D7NO4 · HCl	-
Molecular Weight	338.9 g/mol	-
Solubility	Soluble in Methanol	Visual
Residual Solvents		
Methanol	≤3000 ppm	GC-HS
Water Content		
Water (by Karl Fischer)	≤1.0%	USP <921>

Experimental Protocols

The quality control of **Esmolol-d7 hydrochloride** relies on a suite of analytical techniques to ensure its identity, purity, and stability. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is employed to determine the purity of **Esmolol-d7 hydrochloride** and to identify and quantify any related substances.



- Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.
- Column: C18, 250 mm x 4.6 mm, 5 μm particle size.[1]
- Mobile Phase: A mixture of Acetonitrile and 0.01N Potassium dihydrogen orthophosphate in water (pH adjusted to 4.8).[1] The specific ratio may vary, with some methods employing a gradient elution.
- Flow Rate: Typically around 1.0 mL/min.
- Column Temperature: 30°C.[1]
- Detection: UV detection at 221 nm.[1]
- Injection Volume: 10 μL.[1]
- Standard Preparation: A standard solution of Esmolol-d7 hydrochloride is prepared in the mobile phase at a known concentration.
- Sample Preparation: The **Esmolol-d7 hydrochloride** sample is accurately weighed and dissolved in the mobile phase to achieve a similar concentration as the standard solution.
- Procedure: Equal volumes of the standard and sample solutions are injected into the chromatograph. The purity is calculated by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. Related substances are identified by their relative retention times and quantified against the main peak.

Mass Spectrometry for Isotopic Purity

Mass spectrometry is a critical technique for confirming the identity and determining the isotopic purity of **Esmolol-d7 hydrochloride**.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
- Ionization Source: Electrospray Ionization (ESI) is commonly used.



- Analysis Mode: Full scan mode is used to confirm the molecular weight, while Selected Ion Monitoring (SIM) can be employed for quantitative analysis of deuterated forms.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.
- Procedure: The mass spectrum is acquired, and the mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical value. The relative abundance of the d7 isotopologue is determined to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is utilized to confirm the chemical structure of **Esmolol-d7 hydrochloride**.

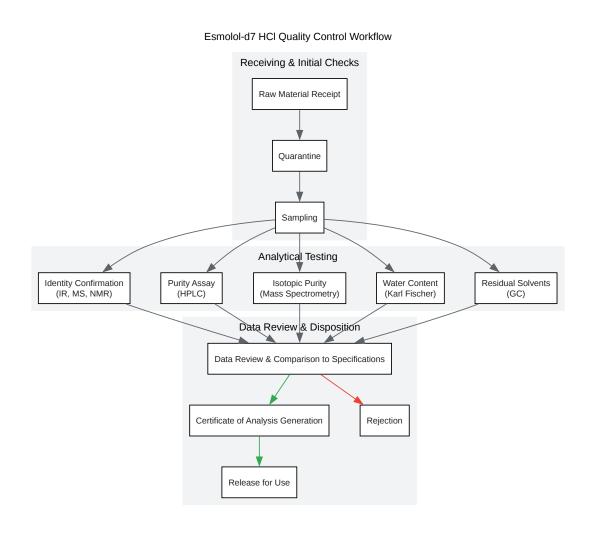
- Instrumentation: A high-resolution NMR spectrometer.
- Solvent: A deuterated solvent in which the sample is soluble, such as Deuterium Oxide (D₂O)
 or Methanol-d4.
- Procedure: The sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the presence of all expected protons and the absence of significant impurities. The reduction in the signal intensity of the isopropyl group protons confirms the deuterium labeling.

Mechanism of Action and Signaling Pathway

Esmolol is a cardioselective beta-1 adrenergic receptor antagonist. [2] It competitively blocks the action of catecholamines (e.g., adrenaline and noradrenaline) at the β 1-receptors, which are predominantly located in the cardiac tissue. This blockade leads to a decrease in heart rate (negative chronotropy), a reduction in myocardial contractility (negative inotropy), and a slowing of atrioventricular conduction. [2]

The signaling pathway initiated by the activation of the β 1-adrenergic receptor, and consequently inhibited by Esmolol, is depicted below.

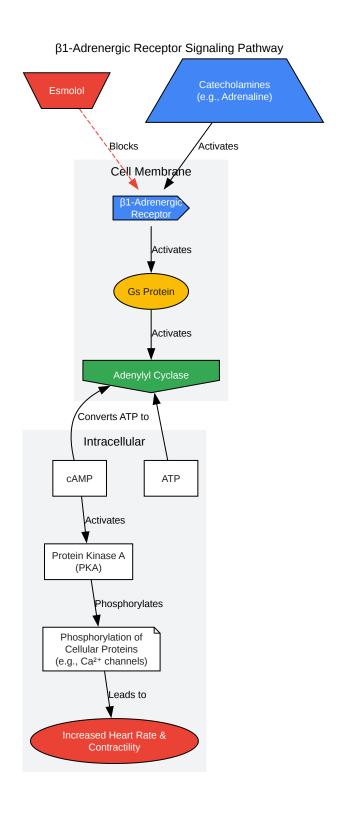




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Caption: Quality Control Workflow for Esmolol-d7 HCl.





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Caption: Esmolol's Antagonistic Action on the β 1-Adrenergic Signaling Pathway.



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